N-(1-ethynylcyclohexyl)acetamide N-(1-ethynylcyclohexyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2940-32-1
VCID: VC4643614
InChI: InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12)
SMILES: CC(=O)NC1(CCCCC1)C#C
Molecular Formula: C10H15NO
Molecular Weight: 165.236

N-(1-ethynylcyclohexyl)acetamide

CAS No.: 2940-32-1

Cat. No.: VC4643614

Molecular Formula: C10H15NO

Molecular Weight: 165.236

* For research use only. Not for human or veterinary use.

N-(1-ethynylcyclohexyl)acetamide - 2940-32-1

Specification

CAS No. 2940-32-1
Molecular Formula C10H15NO
Molecular Weight 165.236
IUPAC Name N-(1-ethynylcyclohexyl)acetamide
Standard InChI InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12)
Standard InChI Key RRPJVYPPPCRHRE-UHFFFAOYSA-N
SMILES CC(=O)NC1(CCCCC1)C#C

Introduction

Chemical Identification and Structural Characteristics

N-(1-Ethynylcyclohexyl)acetamide is defined by the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure combines a cyclohexane ring with an ethynyl (-C≡CH) substituent at the 1-position, linked to an acetamide group (-NH-C(O)-CH₃). Key structural identifiers include:

PropertyValueSource
SMILESC#CC1(NC(C)=O)CCCCC1
IUPAC NameN-(1-Ethynylcyclohexyl)acetamide
LogP (Partition Coefficient)1.46
Topological Polar Surface Area (TPSA)29.1 Ų

The ethynyl group introduces rigidity and potential reactivity in click chemistry applications, while the acetamide moiety enhances hydrogen-bonding capacity .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via acetylation of 1-ethynylcyclohexylamine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) . A representative procedure involves:

  • Reaction: 1-Ethynylcyclohexylamine is treated with acetic anhydride in dichloromethane at 0–5°C.

  • Work-up: The mixture is quenched with water, and the product is extracted, dried, and purified via recrystallization .

Alternative Methods

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 15 minutes at 135°C in methanol) .

  • Enamine formation: Cyclohexanone derivatives may serve as precursors, though this route is less common .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting PointNot reported (oily consistency)
Boiling Point~222°C (estimated)
Density1.0–1.1 g/cm³
Solubility10 g/L in water (20°C)

The compound exhibits moderate lipophilicity (LogP = 1.46), making it suitable for lipid membrane permeation in drug design .

Reactivity and Functionalization

Key Reactions

  • Alkyne-Azide Cycloaddition: The ethynyl group participates in Huisgen reactions to form triazoles, useful in bioconjugation .

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the ethynyl group to ethyl, altering hydrophobicity .

  • Acid/Base Hydrolysis: The acetamide hydrolyzes under strong acidic or basic conditions to yield 1-ethynylcyclohexylamine and acetic acid .

Stability

  • Thermal Stability: Decomposes above 250°C, releasing toxic fumes (e.g., NOₓ, CO) .

  • Light Sensitivity: Stable under ambient light but may degrade under UV exposure .

Biological and Pharmacological Insights

Central Nervous System (CNS) Effects

1-Ethynylcyclohexanol, a metabolic precursor, exhibits sedative and muscle relaxant properties by modulating GABA receptors . While the acetamide derivative’s CNS activity remains unconfirmed, its ability to cross the blood-brain barrier (predicted LogP = 1.46) warrants further investigation .

Hazard CategoryRisk StatementsSource
Acute ToxicityHarmful if swallowed (H302)
Skin/IrritationCauses skin irritation (H312)
Eye DamageCauses serious eye damage (H318)

Applications and Future Directions

Current Uses

  • Organic Synthesis: Intermediate in click chemistry and heterocycle formation .

  • Pharmaceutical Research: Scaffold for CNS-active agents and antimicrobials .

Emerging Opportunities

  • Targeted Drug Delivery: Conjugation via alkyne-azide cycloaddition for antibody-drug conjugates (ADCs) .

  • Materials Science: Building block for metal-organic frameworks (MOFs) leveraging ethynyl coordination .

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